N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S2/c1-15(17,11-20-2)10-16-21(18,19)14-8-7-12-5-3-4-6-13(12)9-14/h7-9,16-17H,3-6,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBLEFGHGJUXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC2=C(CCCC2)C=C1)(CSC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.
1. Chemical Structure and Synthesis
The compound's structure consists of a tetrahydronaphthalene core attached to a sulfonamide group and a hydroxy-methylthio side chain. The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and oxidation processes. Common reagents include sodium hydride and dimethylformamide (DMF) under controlled conditions to ensure high yield and purity .
| Property | Value |
|---|---|
| Molecular Formula | C15H21NO2S |
| Molecular Weight | 281.40 g/mol |
| CAS Number | 1396786-78-9 |
| Melting Point | Not available |
| Boiling Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cellular pathways. The hydroxy and methylthio groups enhance its binding affinity to various enzymes and receptors, potentially modulating their activity .
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Modulation: It may act on neurotransmitter receptors, influencing signaling pathways related to anxiety and depression.
3. Biological Activity and Case Studies
Research has indicated that this compound exhibits significant pharmacological effects in various biological systems. Notably, its antitumor activity has been documented in several studies.
Case Study: Antitumor Activity
A study evaluated the antitumor potential of sulfonamide derivatives similar to our compound. The results showed that specific derivatives had IC50 values significantly lower than those of established chemotherapeutics like Doxorubicin. For instance, compounds with structural similarities demonstrated IC50 values ranging from 2.5 µg/mL to 12.5 µg/mL compared to Doxorubicin's IC50 of 37.5 µg/mL .
Table 2: Comparative Antitumor Activity
| Compound | IC50 (µg/mL) | Reference Compound (Doxorubicin) |
|---|---|---|
| Compound A | 2.5 | 37.5 |
| Compound B | 3 | |
| Compound C | 10 | |
| Compound D | 12 |
4. Pharmacological Applications
The potential applications of this compound extend beyond oncology. Its ability to modulate neurotransmitter systems may position it as a candidate for treating mood disorders and neurodegenerative diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
